- Synthesis and biological evaluation of focused isoxazolylpiperidinylpiperazine library for dopamine D3 and D4 receptor antagonists, Bulletin of the Korean Chemical Society, 2011, 32(7), 2449-2452
Cas no 953046-62-3 ((3-(2-Fluorophenyl)isoxazol-5-yl)methanol)
953046-62-3 structure
Product Name:(3-(2-Fluorophenyl)isoxazol-5-yl)methanol
Numéro CAS:953046-62-3
Le MF:C10H8FNO2
Mégawatts:193.174426078796
MDL:MFCD09701311
CID:829458
PubChem ID:50896551
Update Time:2025-05-20
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Propriétés chimiques et physiques
Nom et identifiant
-
- (3-(2-Fluorophenyl)isoxazol-5-yl)methanol
- [3-(2-Fluorophenyl)-1,2-oxazol-5-yl]methanol
- 3-(2-Fluorophenyl)-5-(hydroxymethyl)isoxazole
- [3-(2-fluorophenyl)isoxazol-5-yl]methan-1-ol
- IIYKJLFWWAQROU-UHFFFAOYSA-N
- STL414849
- SBB073373
- 6405AC
- 3-(2-Fluorophenyl)-5-isoxazolemethanol
- SY036327
- ST45255963
- [3-(2-Fluoro
- 3-(2-Fluorophenyl)-5-isoxazolemethanol (ACI)
- [3-(2-Fluorophenyl)isoxazol-5-yl]methanol
- EN300-232444
- CS-0085277
- SCHEMBL4275449
- AC-29574
- C10H8FNO2
- [3-(2-FLUOROPHENYL)-5-ISOXAZOLYL]METHANOL
- DA-40157
- [3-(2-Fluoro-phenyl)-isoxazol-5-yl]-methanol
- 953046-62-3
- AKOS005169233
- (3-(2-Fluorophenyl)isoxazol-5-yl)methanol, AldrichCPR
- MFCD09701311
- DTXSID60678946
- CS-12052
- SB40209
-
- MDL: MFCD09701311
- Piscine à noyau: 1S/C10H8FNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-5,13H,6H2
- La clé Inchi: IIYKJLFWWAQROU-UHFFFAOYSA-N
- Sourire: FC1C(C2C=C(CO)ON=2)=CC=CC=1
Propriétés calculées
- Qualité précise: 193.05390666g/mol
- Masse isotopique unique: 193.05390666g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 14
- Nombre de liaisons rotatives: 2
- Complexité: 191
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 46.3
- Le xlogp3: 1.3
Propriétés expérimentales
- Dense: 1.298±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilité: Très légèrement soluble (0,75 g / l) (25 ºC),
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 225866-250mg |
3-(2-Fluorophenyl)isoxazol-5-yl)methanol |
953046-62-3 | 95% | 250mg |
£150.00 | 2022-02-28 | |
| Fluorochem | 225866-1g |
3-(2-Fluorophenyl)isoxazol-5-yl)methanol |
953046-62-3 | 95% | 1g |
£363.00 | 2022-02-28 | |
| Fluorochem | 225866-5g |
3-(2-Fluorophenyl)isoxazol-5-yl)methanol |
953046-62-3 | 95% | 5g |
£963.00 | 2022-02-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y04755-250mg |
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol |
953046-62-3 | 95% | 250mg |
¥1579.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y04755-1g |
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol |
953046-62-3 | 95% | 1g |
¥4429.0 | 2023-09-05 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0282-1g |
[3-(2-Fluoro-phenyl)-isoxazol-5-yl]-methanol |
953046-62-3 | 96% | 1g |
2527.17CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0282-5g |
[3-(2-Fluoro-phenyl)-isoxazol-5-yl]-methanol |
953046-62-3 | 96% | 5g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0282-500mg |
[3-(2-Fluoro-phenyl)-isoxazol-5-yl]-methanol |
953046-62-3 | 96% | 500mg |
1687.6CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0282-250mg |
[3-(2-Fluoro-phenyl)-isoxazol-5-yl]-methanol |
953046-62-3 | 96% | 250mg |
1263.58CNY | 2021-05-08 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY0370-5g |
(3-(2-fluorophenyl)isoxazol-5-yl)methanol |
953046-62-3 | 95% | 5g |
$678 | 2023-09-07 |
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Chlorosuccinimide Solvents: Tetrahydrofuran , Pyridine ; 1 h, 60 °C; 60 °C → rt
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; rt; 1.5 - 4 h, 50 - 60 °C
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; rt; 1.5 - 4 h, 50 - 60 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Chlorosuccinimide Solvents: Dimethylformamide ; 0 °C
1.2 Reagents: Triethylamine
1.2 Reagents: Triethylamine
Référence
- Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition, Molecular Diversity, 2020, 24(2), 423-435
Méthode de production 3
Conditions de réaction
1.1 Reagents: Sodium hydroxide , Hydroxyamine hydrochloride Solvents: Ethanol , Water ; reflux
1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide
1.3 Reagents: Triethylamine Catalysts: Zinc chloride
1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide
1.3 Reagents: Triethylamine Catalysts: Zinc chloride
Référence
- A rapid and efficient solvent-free microwave-assisted synthesis of pyrazolone derivatives containing substituted isoxazole ring, Tetrahedron, 2016, 72(22), 2979-2987
Méthode de production 4
Conditions de réaction
1.1 Reagents: Triethylamine , Sodium hypochlorite Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C
Référence
- Isoxazole derivatives as insecticides and their preparation, insecticidal compositions and use in the control of insects, China, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Hydroxyamine hydrochloride
1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide ; rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane
1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide ; rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane
Référence
- Synthesis and herbicidal activities of Nε-[(anilino)carbonyl]-Nα-[(3-phenyl-5-isoxazolyl)carbonyl]lysine, Youji Huaxue, 2010, 30(9), 1366-1371
Méthode de production 6
Conditions de réaction
1.1 Reagents: Pyridine Solvents: Tetrahydrofuran ; 60 °C
1.2 Reagents: Chlorosuccinimide ; 45 min, 60 °C
1.3 Reagents: Triethylamine ; 16 h, 60 °C
1.2 Reagents: Chlorosuccinimide ; 45 min, 60 °C
1.3 Reagents: Triethylamine ; 16 h, 60 °C
Référence
- Isoxazole derivatives as calcium channel blockers and their preparation, pharmaceutical compositions and use in the treatment of stroke and pain, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Catalysts: Zinc chloride
Référence
- An efficient solvent-free synthesis of isoxazolyl-1,4-dihydropyridines on solid support SiO2 under microwave irradiation, Monatshefte fuer Chemie, 2016, 147(9), 1605-1614
Méthode de production 8
Conditions de réaction
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Sodium carbonate ; 25 °C
1.2 Reagents: Chlorosuccinimide Catalysts: Triethylamine ; 0 °C → reflux
1.2 Reagents: Chlorosuccinimide Catalysts: Triethylamine ; 0 °C → reflux
Référence
- Nicotinic acid derivative useful in treatment of cancer and its preparation, China, , ,
Méthode de production 9
Conditions de réaction
Référence
- Preparation of quinoline derivatives and their application as anticancer agents, China, , ,
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Raw materials
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Preparation Products
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:953046-62-3)(3-(2-Fluorophenyl)isoxazol-5-yl)methanol
Numéro de commande:A859094
État des stocks:in Stock
Quantité:1g/5g/500mg/250mg
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:16
Prix ($):327.0/1306.0/218.0/163.0
Courriel:sales@amadischem.com
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Littérature connexe
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:953046-62-3)(3-(2-Fluorophenyl)isoxazol-5-yl)methanol
Pureté:99%/99%/99%/99%
Quantité:1g/5g/500mg/250mg
Prix ($):327.0/1306.0/218.0/163.0